Methyldopa and hydrochlorothiazide
Description
Historical Trajectories of Research and Foundational Discoveries for Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) Compounds
The story of methyldopa began with its synthesis in 1954 by Sourkes, who identified it as a potent inhibitor of DOPA decarboxylase. wileymicrositebuilder.com This was followed by the elucidation of its chemical characteristics by Stein and colleagues in 1955. wileymicrositebuilder.comnih.gov However, it was the work of Sjoerdsma and his team in 1960 that first demonstrated its antihypertensive effects in humans, a discovery that was published in the journal Science. wileymicrositebuilder.comtandfonline.com This marked a significant milestone, and by the 1970s, methyldopa was established as an effective antihypertensive agent. wileymicrositebuilder.comnih.gov
Hydrochlorothiazide, a thiazide diuretic, has been utilized as a diuretic and antihypertensive agent since 1957. nih.gov Its development was a crucial step forward in the management of edema and hypertension. nih.govdrugbank.com The commercial availability of hydrochlorothiazide began in 1959. wikipedia.org Over the years, numerous studies have explored its efficacy, both as a monotherapy and in combination with other antihypertensive drugs. nih.govnih.gov
The combination of methyldopa and hydrochlorothiazide was also a subject of early clinical investigation. A controlled clinical trial published in 1963 evaluated the effects of the two drugs both individually and in combination for primary hypertension. nih.gov A subsequent double-blind study in 1975 further confirmed that the combination was more effective at lowering blood pressure than either component alone. nih.gov
Evolution of Academic Understanding of this compound Mechanisms
The scientific understanding of how this compound exert their effects has evolved considerably over time.
Initially, methyldopa was thought to act primarily as a decarboxylase inhibitor. ahajournals.org However, this did not fully account for its antihypertensive properties, leading to the development of the "false neurotransmitter" hypothesis. ahajournals.orgbiolife-publisher.it This theory posits that methyldopa is metabolized in the body to alpha-methylnorepinephrine. wileymicrositebuilder.comnih.gov This metabolite then acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem, leading to a reduction in the outflow of vasoconstrictor signals to the peripheral nervous system. wileymicrositebuilder.comnih.govnih.gov This central action results in decreased peripheral vascular resistance and a lowering of blood pressure. wileymicrositebuilder.combiolife-publisher.it It is now understood that the conversion of methyldopa to methylnorepinephrine in the central nervous system is a key part of its mechanism. ahajournals.org
The mechanism of action for hydrochlorothiazide is centered on its diuretic effect. It directly inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. patsnap.comnih.gov This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water, which in turn reduces blood volume and blood pressure. patsnap.com Over time, it has also been observed that hydrochlorothiazide can cause vasodilation, contributing to a sustained reduction in peripheral vascular resistance, although the precise mechanism for this effect is not fully understood. patsnap.comnih.gov Research has also shown that hydrochlorothiazide's action involves the organic anion transporters OAT1, OAT3, and OAT4, which transport it into the epithelial cells of the distal convoluted tubule. drugbank.com
The combination of this compound is thought to work synergistically. Methyldopa's central action on blood vessels is complemented by hydrochlorothiazide's diuretic and volume-reducing effects. medscape.com
Philosophical and Methodological Paradigms in this compound Research
The research into this compound has been guided by various philosophical and methodological paradigms common in pharmacological and clinical research.
The dominant paradigm has been positivism , which emphasizes objective observation and measurement. pressbooks.pub This is evident in the numerous randomized controlled trials (RCTs) conducted to evaluate the efficacy and safety of these drugs. nih.govnih.gov These studies aim to produce replicable and measurable data on outcomes like blood pressure reduction. The use of placebos and double-blinding techniques in these trials are hallmarks of the positivist approach, seeking to minimize bias and establish a clear cause-and-effect relationship between the drug and its therapeutic effect. nih.gov
Another important aspect is the biomedical ontological stance , which assumes that health and illness can be explained by biological mechanisms and that the body can be studied and treated through interventions like drugs. pressbooks.pub This is the foundational belief that drives the search for molecular targets and mechanisms of action for compounds like this compound.
Methodologically, research has progressed from initial observational studies and case reports to more rigorous and structured study designs. The development of analytical techniques like High-Performance Liquid Chromatography (HPLC) has been crucial for the simultaneous estimation of this compound in pharmaceutical formulations, ensuring quality control and accurate research. japer.inresearchgate.net Furthermore, pharmacokinetic studies have been essential in understanding the absorption, distribution, metabolism, and excretion of these drugs, which is vital for determining their therapeutic profiles. nih.govwikipedia.orgpatsnap.com
The concept of combination therapy itself represents a methodological paradigm shift from monotherapy. Research has increasingly focused on the benefits of using multiple drugs with different mechanisms of action to achieve better therapeutic outcomes with potentially fewer side effects. mdpi.com This approach is particularly relevant in the management of complex conditions like hypertension.
Interdisciplinary Approaches in Chemical Compound Studies for this compound
The study of this compound has benefited significantly from interdisciplinary collaboration.
Chemistry and Pharmacology: The initial synthesis and characterization of these compounds were purely chemical endeavors. wileymicrositebuilder.com Pharmacologists then took these compounds and investigated their biological effects, leading to the discovery of their antihypertensive properties. wileymicrositebuilder.comtandfonline.com
Physiology and Medicine: Understanding the physiological processes of blood pressure regulation was crucial for elucidating the mechanisms of action of these drugs. Clinicians in the field of medicine then translated these basic science findings into clinical practice, conducting trials to determine their therapeutic utility in patients with hypertension. nih.govnih.gov
Biochemistry and Molecular Biology: Advances in these fields have allowed for a deeper understanding of the molecular targets of this compound, such as the alpha-2 adrenergic receptor and the sodium-chloride symporter. nih.govnih.gov
Pharmacogenomics: More recently, the field of pharmacogenomics has begun to explore how genetic variations can influence an individual's response to antihypertensive drugs. nih.gov This interdisciplinary field combines pharmacology with genomics to work towards personalized medicine, where drug choice could be tailored to a patient's genetic makeup.
Pharmaceutical Sciences: This field has been instrumental in developing stable and effective formulations for the combination of this compound, as well as analytical methods for their quantification. japer.inresearchgate.net
This interdisciplinary approach has been essential for the comprehensive understanding of this compound, from their basic chemical properties to their clinical application and the ongoing efforts to optimize their use.
Data Tables
Foundational Discoveries of this compound
| Compound | Key Discovery | Researcher/Group | Year | Reference |
|---|---|---|---|---|
| Methyldopa | Synthesis and identification as a DOPA decarboxylase inhibitor | Sourkes | 1954 | wileymicrositebuilder.com |
| Methyldopa | Demonstration of antihypertensive action in humans | Sjoerdsma et al. | 1960 | wileymicrositebuilder.comtandfonline.com |
| Hydrochlorothiazide | Use as a diuretic and antihypertensive agent began | - | 1957 | nih.gov |
| Hydrochlorothiazide | Became commercially available | - | 1959 | wikipedia.org |
| This compound Combination | Controlled clinical trial of drugs singly and in combination | Wilson et al. | 1963 | nih.gov |
Evolution of Mechanistic Understanding
| Compound | Initial Hypothesis | Evolved Understanding | Reference |
|---|---|---|---|
| Methyldopa | DOPA decarboxylase inhibitor | Metabolized to alpha-methylnorepinephrine, a central alpha-2 adrenergic agonist ("false neurotransmitter") | nih.govahajournals.orgbiolife-publisher.it |
| Hydrochlorothiazide | Diuretic effect by increasing salt and water excretion | Inhibits the sodium-chloride symporter in the distal convoluted tubule; also has vasodilatory effects | patsnap.comnih.gov |
Structure
2D Structure
Properties
CAS No. |
69136-74-9 |
|---|---|
Molecular Formula |
C17H21ClN4O8S2 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1 |
InChI Key |
JCUHKUGRLSZJIU-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Mechanistic Foundations of Methyldopa Action at the Molecular and Cellular Level
Molecular Targets and Receptor Interactions of Methyldopa (B1676449) and its Metabolites
The antihypertensive action of methyldopa is primarily attributed to its active metabolite, α-methylnorepinephrine, which acts as a potent agonist at central α2-adrenergic receptors. nih.govbasicmedicalkey.comnih.gov This interaction, along with the inhibition of a key enzyme in the catecholamine synthesis pathway, underpins its therapeutic effect.
α2-Adrenergic Receptor Agonism and Associated Central Signaling Pathways
Methyldopa crosses the blood-brain barrier where it is metabolized within adrenergic neurons to α-methylnorepinephrine. nih.govbasicmedicalkey.comnih.gov This metabolite then stimulates presynaptic α2-adrenergic receptors in the brainstem. nih.govnih.gov This agonistic action on central inhibitory α2-receptors leads to a reduction in sympathetic neuronal outflow from the central nervous system. nih.govnih.gov The subsequent decrease in vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system results in reduced peripheral vascular resistance and a lowering of arterial blood pressure. nih.govwikipedia.orgnih.gov
| Active Metabolite | Primary Molecular Target | Signaling Outcome |
| α-methylnorepinephrine | Central presynaptic α2-adrenergic receptors | Inhibition of sympathetic outflow, reduced norepinephrine (B1679862) release |
| α-methylepinephrine | Presynaptic α2-adrenergic receptors | Inhibition of adrenergic neuronal outflow |
Modulation of Neurotransmitter Synthesis and Release in Pre-synaptic Terminals
Furthermore, studies have shown that methyldopa administration can directly affect the neurochemistry of serotonin (B10506) (5-HT). Research on synaptosomes from rats treated with methyldopa indicated a 25% reduction in intrasynaptosomal 5-HT levels and a 15% decrease in 5-HT synthesis. mdpi.com This is accompanied by a reduction in the tissue levels of dopamine (B1211576).
Cellular and Subcellular Dynamics of Methyldopa
The journey of methyldopa from administration to its site of action involves specific transport mechanisms and intracellular biotransformation processes.
Cellular Uptake and Transport Mechanisms in Epithelial Systems (e.g., Caco-2 models)
The intestinal absorption of methyldopa is variable and incomplete. drugbank.comwikipedia.org Studies utilizing Caco-2 cell monolayers, a model for the human intestinal epithelium, have revealed that the transport of L-α-methyldopa is a carrier-mediated process. nih.gov This transport is dependent on pH, glucose, concentration, and temperature, and can be inhibited by metabolic inhibitors like 2,4-dinitrophenol (B41442) and amino acids such as L-phenylalanine, which have an affinity for the large neutral amino acid (LNAA) carrier. nih.gov This suggests that methyldopa is primarily absorbed via an amino acid transport system. basicmedicalkey.comnih.gov Research using rat small intestinal segments further supports this, showing that uptake is inhibited by other neutral amino acids and is dependent on sodium and glucose in the incubation medium. nih.gov
| Transport Study Model | Key Findings on Methyldopa Transport |
| Caco-2 Cell Monolayer | Carrier-mediated via the large neutral amino acid (LNAA) carrier; pH, glucose, and temperature-dependent. nih.gov |
| Rat Small Intestinal Segments | Uptake inhibited by other neutral amino acids; dependent on sodium and glucose. nih.gov |
Intracellular Biotransformation and Active Metabolite Formation (e.g., α-methylnorepinephrine, α-methyldopamine)
Methyldopa is a prodrug that undergoes extensive metabolism, primarily in the liver and intestines, to form its pharmacologically active metabolites. nih.govwikipedia.org The S-enantiomer of methyldopa is taken up by adrenergic neurons. nih.gov Inside these neurons, aromatic L-amino acid decarboxylase (LAAD) converts methyldopa into α-methyldopamine. wikipedia.orgnih.gov Subsequently, the enzyme dopamine beta-hydroxylase (DBH) converts α-methyldopamine into the primary active metabolite, α-methylnorepinephrine. wikipedia.orgnih.gov A portion of α-methylnorepinephrine can be further metabolized to α-methylepinephrine. nih.gov These active metabolites are the key mediators of methyldopa's therapeutic effects. nih.gov
Influence on Vesicular Neurotransmitter Storage and Release Mechanisms
The primary mechanism through which methyldopa exerts its effects involves its metabolic conversion into a "false neurotransmitter" that subsequently alters the storage and release of endogenous catecholamines from presynaptic vesicles. pharmacylibrary.comjove.combiolife-publisher.it This process begins after methyldopa, an analog of L-DOPA, is transported into adrenergic neurons. biolife-publisher.it
Once inside the neuron, methyldopa enters the catecholamine synthesis pathway. biolife-publisher.it It is first decarboxylated by the enzyme aromatic L-amino acid decarboxylase (LAAD) to form alpha-methyldopamine (B1210744). wikipedia.org Subsequently, the enzyme dopamine beta-hydroxylase (DβH), which is located within synaptic vesicles, converts alpha-methyldopamine into alpha-methylnorepinephrine. pharmacylibrary.combiolife-publisher.itnih.gov
This newly synthesized alpha-methylnorepinephrine is then stored in synaptic vesicles by the vesicular monoamine transporter (VMAT), the same transporter responsible for packaging endogenous neurotransmitters like norepinephrine and dopamine. nih.govderangedphysiology.com In this process, alpha-methylnorepinephrine effectively displaces and replaces the natural neurotransmitter, norepinephrine, within the storage vesicles. jove.comahajournals.org
Upon the arrival of a nerve impulse that would normally trigger the release of norepinephrine, the vesicles release their contents, including the stored alpha-methylnorepinephrine, into the synaptic cleft. biolife-publisher.it This "false transmitter" interacts with adrenergic receptors. jove.com While it has a weaker effect than norepinephrine on postsynaptic alpha-1 adrenoceptors, it acts as a potent agonist at presynaptic alpha-2 adrenergic receptors. jove.com The stimulation of these inhibitory presynaptic autoreceptors leads to a reduction in the further release of neurotransmitters from the nerve terminal. jove.comwikipedia.org
Research has demonstrated that chronic administration of methyldopa leads to a significant depletion of norepinephrine in various brain regions, with a concurrent accumulation of alpha-methylnorepinephrine. In some cases, the levels of this metabolite can be substantially higher than the control levels of norepinephrine. ahajournals.org A key reason for this accumulation is that alpha-methylnorepinephrine is not a substrate for monoamine oxidase (MAO), a major enzyme responsible for the degradation of catecholamines, allowing it to accumulate within both the synaptic vesicles and the soluble cytoplasm of the neuron. ahajournals.org
The following tables present research findings on the effects of methyldopa administration on neurotransmitter levels and the binding affinity of its metabolite to adrenergic receptors.
Table 1: Effect of Chronic Methyldopa Administration on Amine Levels in Rat Brain Nuclei
| Brain Nucleus | Norepinephrine (% of Control) | Methylnorepinephrine (ng/mg protein) |
| Anterior Hypothalamic Nucleus | Undetectable | 12.5 ± 1.8 |
| Medial Preoptic Nucleus | Undetectable | 15.2 ± 2.1 |
| Nucleus of the Solitary Tract (NTS) | Undetectable | 18.9 ± 2.5 |
| Data reflects levels after 5 days of methyldopa treatment (40 mg/kg, s.c., b.i.d.). Control norepinephrine levels were in the range of 2-4 ng/mg protein. Data adapted from reference ahajournals.org. |
Table 2: Binding Affinity (Ki, nM) of Norepinephrine and its Metabolite for Adrenergic Receptors in Rat Brain
| Compound | α1-Adrenergic Receptor (³H-Prazosin) | α2-Adrenergic Receptor (³H-Guanfacine) |
| Norepinephrine | 3400 | 280 |
| Methylnorepinephrine | 6210 | 7 |
| Ki represents the inhibitor constant, with lower values indicating higher binding affinity. Data adapted from reference ahajournals.org. |
Mechanistic Foundations of Hydrochlorothiazide Action at the Molecular and Cellular Level
Molecular Targets and Transporter Interactions of Hydrochlorothiazide (B1673439)
The principal molecular target of hydrochlorothiazide is the sodium-chloride symporter, a key protein responsible for salt reabsorption in the kidneys. patsnap.comahajournals.orgpharmgkb.org By interacting with this transporter, hydrochlorothiazide initiates a cascade of events that alter renal ion handling and membrane potential.
Hydrochlorothiazide's main mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3). patsnap.comahajournals.orgpharmgkb.orgdroracle.ai This transporter is located on the apical membrane of epithelial cells in the early distal convoluted tubule (DCT). patsnap.comnih.govpharmacyfreak.compatsnap.com The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride ions from the tubular fluid back into the bloodstream. nih.govdroracle.aiahajournals.org
Hydrochlorothiazide and other thiazide diuretics competitively block the chloride-binding site on the NCC, which in turn prevents the co-transport of sodium. patsnap.compharmgkb.orgontosight.ai This inhibition leads to an increased concentration of sodium and chloride ions in the tubular fluid, which then draws water along with it via osmosis, resulting in increased urine output (diuresis) and sodium excretion (natriuresis). patsnap.comdroracle.aipatsnap.com This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure. patsnap.com Recent cryo-electron microscopy studies have revealed that hydrochlorothiazide fits into an orthosteric site on the NCC, physically occluding the ion translocation pathway. nih.gov
The interaction of hydrochlorothiazide with the NCC is highly specific. While it potently inhibits the NCC, its effects on other transporters like the Na-K-2Cl cotransporter (NKCC2) found in the thick ascending limb are minimal. karger.com
The inhibition of the NCC by hydrochlorothiazide sets off a chain of events that affects the transport of other ions and the electrical potential across the renal tubule cells. nih.govahajournals.org By blocking sodium reabsorption in the distal convoluted tubule, more sodium is delivered to the downstream collecting ducts. nih.goved.ac.uk This increased distal sodium delivery stimulates the epithelial sodium channel (ENaC), leading to increased sodium reabsorption in this segment. nih.govkarger.com This process, in turn, promotes the secretion of potassium ions into the urine, which can lead to hypokalemia (low blood potassium). ahajournals.orgdroracle.aiinchem.org
Furthermore, hydrochlorothiazide has been shown to influence calcium transport. It promotes calcium reabsorption in the distal tubule, which can lead to hypercalcemia (high blood calcium). pharmacyfreak.comwikipedia.orginchem.org This effect is beneficial for patients at risk of kidney stones. wikipedia.org
At the cellular level, the inhibition of NaCl entry by hydrochlorothiazide leads to a hyperpolarization of the basolateral membrane of distal tubule cells. nih.gov This change in membrane potential is a direct consequence of the reduced intracellular chloride activity. nih.gov Studies have also indicated that hydrochlorothiazide can affect mitochondrial membrane potential, particularly in skin cells when exposed to UVA radiation. researchgate.netmdpi.com
Beyond its direct renal effects, hydrochlorothiazide may also have a vasodilatory effect on blood vessels, although the exact mechanism is still under investigation. patsnap.comelsevier.es Some evidence suggests that it may activate calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation, which contributes to its blood pressure-lowering effect. ahajournals.orgahajournals.orgahajournals.org Another proposed mechanism involves the inhibition of carbonic anhydrase in vascular smooth muscle, leading to intracellular alkalinization and subsequent potassium channel activation. ahajournals.org
Cellular and Subcellular Dynamics of Hydrochlorothiazide
The journey of hydrochlorothiazide from the bloodstream to its site of action within the renal epithelial cells involves a series of transport processes and leads to complex regulatory responses within the cell.
For hydrochlorothiazide to exert its effect, it must first be secreted from the peritubular capillaries into the tubular lumen of the nephron. pharmgkb.orgnih.gov This secretion process is an active transport mechanism mediated by organic anion transporters (OATs) located on the basolateral membrane of proximal tubule cells. karger.comdrugbank.comphysiology.org Specifically, studies have identified OAT1 and OAT3 as major transporters responsible for the uptake of hydrochlorothiazide from the blood into the tubular cells. physiology.orgnih.gov Additionally, the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 2-K (MATE2-K) have also been shown to transport hydrochlorothiazide, although with lower affinity. physiology.orgnih.gov
Once inside the proximal tubule cells, hydrochlorothiazide is then transported across the apical membrane into the tubular fluid by efflux transporters, such as the multidrug resistance-associated protein 4 (MRP4). drugbank.comrwandafda.gov.rw From the tubular lumen, it travels to the distal convoluted tubule where its primary target, the NCC, is located on the apical membrane of the epithelial cells. patsnap.compharmacyfreak.comdrugbank.com The distribution of hydrochlorothiazide is largely confined to the kidneys, as it is primarily eliminated unchanged in the urine. wikipedia.orgpharmgkb.orgnih.gov
The activity of the sodium-chloride cotransporter (NCC) is tightly regulated by a complex signaling network involving phosphorylation and protein trafficking. pharmgkb.orgahajournals.org Several kinases, including the "With-No-Lysine" (WNK) kinases (WNK1 and WNK4) and the Ste20-related proline-alanine-rich kinase (SPAK), play a crucial role in this process. pharmgkb.orgtandfonline.com
Phosphorylation of specific threonine and serine residues on the N-terminal domain of the NCC is essential for its activation and cell surface expression. nih.govtandfonline.com For instance, phosphorylation at threonine 60 (T60) is considered a key modulating event in regulating NCC activity. tandfonline.com Aldosterone, a hormone involved in blood pressure regulation, can also increase NCC protein expression by activating serum and glucocorticoid-inducible kinase 1 (SGK1), which in turn prevents the degradation of NCC. pharmgkb.org
Interestingly, while hydrochlorothiazide directly inhibits NCC activity, some studies have shown that chronic treatment with hydrochlorothiazide can lead to an increase in the abundance and phosphorylation of NCC in urinary extracellular vesicles. physiology.orgnih.govresearchgate.net This suggests a compensatory mechanism where the cell attempts to counteract the inhibitory effect of the drug by upregulating the transporter.
Chronic inhibition of the NCC by hydrochlorothiazide induces several molecular adaptations within the renal cells and downstream nephron segments. One significant adaptation is the structural and functional change in the distal convoluted tubule. physiology.org Studies in rats have shown that chronic hydrochlorothiazide infusion can reduce the intrinsic transport capacity of the distal tubules for sodium and chloride. physiology.org
Paradoxically, despite the reduced transport capacity, the number of thiazide-sensitive transporters (as measured by [3H]metolazone binding) has been observed to increase following chronic hydrochlorothiazide treatment. karger.comphysiology.org This upregulation of the target protein may represent a cellular attempt to overcome the pharmacological blockade.
Furthermore, the increased delivery of sodium to the collecting duct due to NCC inhibition can lead to molecular and structural adaptations in these downstream segments. karger.comed.ac.uk This includes an increased abundance and activity of the epithelial sodium channel (ENaC), which can contribute to the long-term effects of thiazide diuretics on electrolyte balance. karger.comresearchgate.net In some contexts, such as lithium-induced nephrogenic diabetes insipidus, hydrochlorothiazide treatment has been associated with an upregulation of aquaporin-2, the Na-Cl co-transporter, and the epithelial sodium channel, which may explain its antidiuretic effect in this condition. researchgate.net
Advanced Pharmacokinetics of Methyldopa and Hydrochlorothiazide in Research Models Non Clinical Focus
Absorption Mechanisms and Biopharmaceutical Research
The intestinal absorption of methyldopa (B1676449) and hydrochlorothiazide (B1673439) is a complex process influenced by various physiological and chemical factors. Research utilizing non-clinical models has been instrumental in elucidating the specific mechanisms governing their uptake from the gastrointestinal tract.
Methyldopa is an analog of DOPA (3,4-dihydroxyphenylalanine) and functions as a prodrug. drugbank.comnih.gov This means that it requires biotransformation into an active metabolite to exert its therapeutic effects. drugbank.comnih.gov The primary active form is L-α-methyldopa. drugbank.com The conversion to its pharmacologically active metabolite, alpha-methylnorepinephrine, is a critical step in its mechanism of action. drugbank.comnih.govpatsnap.com
Biopharmaceutical research has focused on the challenges associated with methyldopa's oral bioavailability, which is incomplete and variable, averaging around 25%. patsnap.comgoogle.com This limited bioavailability is attributed to factors such as poor absorption and significant first-pass metabolism in the gut wall and liver. patsnap.comgoogle.com Studies have indicated that the absorption of methyldopa is both pH- and concentration-dependent, primarily occurring in the stomach and upper intestine. google.com To overcome these limitations, research has explored the development of prodrugs of α-methyldopa, where functional groups are modified to enhance absorption. google.com For instance, creating ester or amide derivatives of α-methyldopa has been investigated as a strategy to improve its pharmacokinetic profile. google.com Additionally, dipeptidyl derivatives of L-α-methyldopa have been shown to significantly increase intestinal permeability, suggesting that targeting peptide transport systems could be a viable prodrug strategy. nih.govumich.edu
The absorption of methyldopa from the intestine is not a simple passive diffusion process. Instead, it relies on carrier-mediated transport systems. Specifically, research has identified the large neutral amino acid (LNAA) transporter as the primary pathway for methyldopa's intestinal absorption. nih.govumich.edu This is due to the structural similarity of methyldopa to naturally occurring amino acids. google.com
Studies using in-vitro models, such as the Caco-2 cell line which mimics the human intestinal epithelium, have demonstrated that the transport of L-α-methyldopa is a saturable process that is dependent on pH, temperature, and concentration. nih.gov The transport can be inhibited by other amino acids like L-phenylalanine, further confirming its reliance on the LNAA carrier. nih.gov Research has also shown that the efficiency of this transport can be influenced by the metabolic state of the intestinal cells. nih.gov The kinetic advantage of dipeptide derivatives of methyldopa further underscores the potential of utilizing carrier systems to enhance the intestinal uptake of amino acid-based drugs. nih.gov
In contrast to methyldopa, hydrochlorothiazide's absorption is not believed to be mediated by specific carrier systems to the same extent.
Distribution Dynamics of Methyldopa and Hydrochlorothiazide
Following absorption, the distribution of this compound throughout the body is a critical determinant of their therapeutic action and potential side effects. Pre-clinical research has provided valuable insights into their tissue distribution patterns and protein binding characteristics.
Methyldopa is lipid-soluble, which allows it to cross biological membranes, including the placental barrier. drugbank.com Its apparent volume of distribution has been reported to range from 0.19 to 0.32 L/kg, with a total volume of distribution between 0.41 and 0.72 L/kg. drugbank.comnih.gov Pre-clinical studies have shown that methyldopa distributes to various tissues. drugbank.com
Hydrochlorothiazide also undergoes distribution throughout the body. Its volume of distribution has been noted to be variable, with reported values ranging from 0.83 to 4.19 L/kg. drugbank.com Studies in animal models, such as rats, have indicated that hydrochlorothiazide distributes homogeneously within the liver. nih.gov
Interactive Data Table: Volume of Distribution in Pre-clinical Models
| Compound | Apparent Volume of Distribution (L/kg) | Total Volume of Distribution (L/kg) |
| Methyldopa | 0.19 - 0.32 drugbank.comnih.gov | 0.41 - 0.72 drugbank.comnih.gov |
| Hydrochlorothiazide | 0.83 - 4.19 drugbank.com | N/A |
N/A: Not available from the provided search results.
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound, or free, fraction of a drug is pharmacologically active.
Methyldopa exhibits low binding to plasma proteins, with less than 15% being bound. drugbank.com However, its primary metabolite, the O-sulfate metabolite, shows a higher degree of protein binding at approximately 50%. drugbank.com Following intravenous administration, about 17% of the dose circulates as free methyldopa. drugbank.com
Hydrochlorothiazide demonstrates a higher affinity for plasma proteins, with 40-68% being protein-bound. drugbank.com It has a particular affinity for albumin. drugbank.com Research has also shown that hydrochlorothiazide accumulates in erythrocytes, with the ratio of uptake between red blood cells and plasma being approximately 3.5:1. nih.gov
Interactive Data Table: Plasma Protein Binding
| Compound | Percentage Bound | Key Binding Protein |
| Methyldopa | < 15% drugbank.com | N/A |
| Methyldopa (O-sulfate metabolite) | ~50% drugbank.com | N/A |
| Hydrochlorothiazide | 40-68% drugbank.com | Albumin drugbank.com |
N/A: Not available from the provided search results.
Metabolism Pathways of this compound
The biotransformation of this compound is a key aspect of their pharmacokinetics, influencing their activation, inactivation, and elimination from the body.
Methyldopa undergoes extensive metabolism, primarily in the liver and gastrointestinal tract. drugbank.comdrugs.com The L-α-methyldopa isomer is converted to its pharmacologically active metabolite, alpha-methylnorepinephrine. drugbank.com A major circulating metabolite in the plasma is alpha (α)-methyldopa mono-O-sulfate. drugbank.comdrugs.com Other identified metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine, which are further conjugated with sulfate (B86663) in the liver. drugbank.comdrugs.com
In contrast, hydrochlorothiazide is not significantly metabolized in the body. drugbank.com It is primarily eliminated from the body as the unchanged drug. drugbank.com
Enzymatic Biotransformation of Methyldopa (e.g., sulfation, glucuronidation, decarboxylation, hydroxylation)
Methyldopa, a prodrug, undergoes extensive enzymatic biotransformation to exert its therapeutic effects. drugbank.com The primary active metabolite is alpha-methylnorepinephrine, formed through a series of enzymatic reactions. nih.govresearchgate.net The initial and crucial step is the decarboxylation of methyldopa to alpha-methyldopamine (B1210744). wikipedia.orgramauniversity.ac.in This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgramauniversity.ac.in
Following decarboxylation, alpha-methyldopamine is then hydroxylated by dopamine (B1211576) beta-hydroxylase (DBH) to form alpha-methylnorepinephrine. wikipedia.orgjcgo.org This active metabolite is a potent agonist of presynaptic α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and blood pressure. drugbank.com
In addition to this primary activation pathway, methyldopa is subject to other significant metabolic transformations. A major circulating metabolite in plasma is alpha-methyldopa mono-O-sulfate, indicating that sulfation is a prominent metabolic route. drugbank.comnih.gov This process, along with glucuronidation, represents a key phase II conjugation reaction for methyldopa and its metabolites. drugbank.comnih.govkau.edu.sa Research has highlighted that O-sulfate conjugation is a route-dependent process, appearing to be a significant first-pass effect following oral administration. psu.edu
Other identified metabolites of methyldopa include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, and 3-O-methyl-α-methyldopamine. drugbank.comnih.gov These metabolites can also undergo further conjugation, primarily through sulfation. drugbank.com Studies have shown a competitive relationship between sulfation and O-methylation, catalyzed by catechol-O-methyltransferase (COMT), in the metabolism of methyldopa. The relative contribution of these pathways can be influenced by factors such as the route of administration and duration of treatment. For instance, administration of a pivaloyloxyethyl ester of methyldopa resulted in a shift from sulfation to methylation. nih.gov
Role of Specific Enzymes in Compound Metabolism (e.g., Dopamine Beta-Hydroxylase, Phenylethanolamine-N-methyltransferase)
The metabolism of methyldopa to its active form is critically dependent on specific enzymes. As previously mentioned, Dopamine Beta-Hydroxylase (DBH) plays a pivotal role. After methyldopa is decarboxylated to alpha-methyldopamine, DBH catalyzes the β-hydroxylation of this intermediate to form alpha-methylnorepinephrine, the primary active metabolite responsible for the antihypertensive effect. drugbank.comwikipedia.orgjcgo.org
The activity of these enzymes can be influenced by various factors, potentially leading to inter-individual variability in the response to methyldopa. The stereochemistry of methyldopa is also important, as enzymatic conversions can be stereoselective. escholarship.org The L-isomer of methyldopa is the active form. drugbank.com
In contrast, the metabolism of hydrochlorothiazide is not significantly mediated by specific enzymes due to its high metabolic stability. hres.ca
Table: Key Enzymes in Methyldopa Metabolism
| Enzyme | Role in Methyldopa Metabolism |
| Aromatic L-amino acid decarboxylase (AADC) | Converts methyldopa to alpha-methyldopamine. wikipedia.orgramauniversity.ac.in |
| Dopamine Beta-Hydroxylase (DBH) | Converts alpha-methyldopamine to alpha-methylnorepinephrine. drugbank.comwikipedia.org |
| Phenylethanolamine-N-methyltransferase (PNMT) | Converts alpha-methylnorepinephrine to alpha-methylepinephrine. drugbank.com |
| Catechol-O-methyltransferase (COMT) | Catalyzes the O-methylation of methyldopa. |
| Sulfotransferases | Catalyze the sulfation of methyldopa and its metabolites. drugbank.com |
| UDP-glucuronosyltransferases | Catalyze the glucuronidation of methyldopa and its metabolites. drugbank.comkau.edu.sa |
Excretion Mechanisms and Routes of this compound
Renal Clearance Mechanisms (e.g., glomerular filtration, tubular secretion)
The kidneys are the primary route of excretion for both this compound. patsnap.com
Methyldopa and its metabolites are predominantly eliminated through the urine. nih.gov Approximately 70% of the administered dose is excreted renally. nih.gov The renal clearance of methyldopa is approximately 130 mL/min in individuals with normal renal function. drugbank.com This clearance value suggests that both glomerular filtration and active tubular secretion are involved in its renal excretion. In patients with renal insufficiency, the excretion of methyldopa is slowed, which can lead to the accumulation of the drug and its metabolites. nih.gov
Hydrochlorothiazide is also rapidly eliminated by the kidneys. hres.ca Its renal clearance is reported to be around 320 ml/min, which is significantly higher than the glomerular filtration rate. nih.gov This indicates that active tubular secretion plays a dominant role in its elimination. nih.gov Research has shown that hydrochlorothiazide is a substrate for several renal transporters, including organic anion transporters (OAT1 and OAT3) and organic cation transporters (OCT2 and MATE2-K). nih.gov These transporters, located on the basolateral and apical membranes of the proximal tubular cells, facilitate the secretion of hydrochlorothiazide into the tubular lumen. nih.gov The diuretic action of hydrochlorothiazide itself is dependent on its secretion into the tubular fluid to reach its site of action in the distal convoluted tubule. patsnap.comnih.gov
Biliary Excretion and Enterohepatic Recirculation Research (if applicable)
Methyldopa: Evidence from non-clinical studies in dogs suggests that methyldopa can undergo biliary excretion and subsequent enterohepatic recirculation. nih.gov The appearance of secondary peaks in plasma concentration-time profiles after administration pointed towards this phenomenon. nih.gov Further investigation in a dog with a cannulated bile duct confirmed the presence of methyldopa in the bile and the absence of a secondary plasma peak, solidifying the occurrence of enterohepatic cycling. nih.gov It was estimated that enterohepatic recirculation accounted for a mean of 16.2% of the area under the plasma concentration-time curve after intra-arterial administration in this model. nih.gov Some human studies have also noted a minor, persistent absorption component that could be indicative of limited enterohepatic circulation. psu.edu
Hydrochlorothiazide: While biliary excretion is a potential route of elimination for some drugs, there is minimal evidence to suggest that hydrochlorothiazide undergoes significant biliary excretion or enterohepatic recirculation. rowex.ie Its primary route of elimination is via the kidneys. hres.ca
Structural Activity Relationships Sar and Synthetic Chemistry of Methyldopa and Hydrochlorothiazide Derivatives
Methyldopa (B1676449) Structural Modifications and Analogue Synthesis
The therapeutic efficacy of methyldopa, an alpha-2 adrenergic agonist, is intricately linked to its chemical structure. Modifications to its core structure and the synthesis of analogues have been extensively explored to enhance its pharmacological properties.
Impact of Stereochemistry on Molecular Interactions and Biological Activity
The stereochemistry of methyldopa is a critical determinant of its biological activity. The molecule exists as two enantiomers: L-α-methyldopa and D-α-methyldopa. The antihypertensive effect is almost exclusively attributed to the L-isomer. drugbank.commedsafe.govt.nz This stereoselectivity is a consequence of the specific interactions with enzymes and receptors in the body.
The L-isomer is a substrate for the enzyme L-aromatic amino acid decarboxylase (AADC), which converts it to its active metabolite, α-methylnorepinephrine. pharmaguideline.com This metabolite then acts as an agonist at central inhibitory α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure. drugbank.comnih.gov In contrast, the D-isomer is not a substrate for AADC and is therefore pharmacologically inert. ahajournals.org
The specific three-dimensional arrangement of the L-isomer allows for optimal binding to the active site of AADC. The carboxyl group, the amino group, and the catechol ring of L-methyldopa are positioned in a way that facilitates the enzymatic decarboxylation process. The D-isomer, with its different spatial configuration, does not fit correctly into the enzyme's active site, preventing its conversion to the active metabolite.
Furthermore, the stereochemistry influences the transport of methyldopa across biological membranes, including the blood-brain barrier, which is necessary for its central action. wikipedia.org The specific transporters involved in this process exhibit stereoselectivity, favoring the L-enantiomer.
Exploration of Substituent Effects on Receptor Binding and Enzyme Inhibition
The structural features of methyldopa, beyond its stereochemistry, play a crucial role in its interaction with receptors and enzymes. The following table summarizes key structure-activity relationships:
| Structural Feature | Impact on Activity |
| Aromatic Ring | The 3,4-dihydroxy (catechol) moiety is important for activity. However, compounds with a 3',5'-dihydroxy substitution pattern are orally active, whereas 3',4'-dihydroxy substituted compounds have poor oral activity. gpatindia.com The presence of at least one hydroxyl group capable of forming hydrogen bonds is generally required, with a preference for the 4' position to maintain beta-2 adrenergic activity. gpatindia.com |
| Alpha-Methyl Group | The presence of the methyl group at the alpha-carbon is crucial. It makes the compound a selective agonist for alpha-2 adrenergic receptors. scribd.com This group also protects the molecule from rapid metabolism by monoamine oxidase (MAO). |
| Amine Group | A primary or secondary aliphatic amine, separated from the benzene (B151609) ring by two carbon atoms, is essential for high agonist activity. pharmaguideline.comgpatindia.com |
| Carboxyl Group | The carboxyl group contributes to the molecule's overall polarity and its recognition by amino acid transporters. |
Research has shown that modifications to these substituents can significantly alter the drug's affinity for adrenergic receptors and its inhibitory effect on enzymes like AADC. For instance, increasing the size of the substituent at the R1 position (the carbon bearing the hydroxyl group) decreases alpha receptor activity while increasing beta receptor activity. gpatindia.com
Design and Synthesis of Prodrugs and Targeted Delivery Systems (Chemical Aspects)
To overcome certain limitations of methyldopa, such as its variable oral absorption and the need for frequent dosing, various prodrug strategies have been developed. Prodrugs are inactive derivatives that are converted to the active drug in the body.
One common approach involves the esterification of the carboxylic acid group of methyldopa. This increases the lipophilicity of the molecule, which can enhance its absorption from the gastrointestinal tract. For example, methyldopate (B129773) is the ethyl ester prodrug of methyldopa. caymanchem.com Another example is the pivaloyloxyethyl (POE) ester of methyldopa, which has been shown to deliver methyldopa to the general circulation more rapidly, uniformly, and extensively compared to oral administration of methyldopa itself. nih.gov
The synthesis of these ester prodrugs typically involves reacting methyldopa with the corresponding alcohol in the presence of an acid catalyst. The choice of the ester group can be tailored to control the rate of hydrolysis and release of the active drug.
Another innovative approach involves the synthesis of [(alkoxycarbonyl)oxy]alkyl esters of methyldopa. google.com These prodrugs are designed to liberate methyldopa along with innocuous byproducts upon enzymatic cleavage in the body. google.com
Furthermore, research has explored the development of methyldopa prodrugs using cellulose (B213188) derivatives as carriers. ekb.eg Theoretical studies suggest that these prodrugs could be designed to release the active drug through the cleavage of the O-R bond. ekb.eg
Hydrochlorothiazide (B1673439) Structural Modifications and Analogue Synthesis
Hydrochlorothiazide is a cornerstone of diuretic therapy. Its chemical structure has been a template for the synthesis of numerous analogues with modified diuretic properties.
Optimization of Diuretic Potency and Selectivity via Structural Changes
The diuretic effect of hydrochlorothiazide and its analogues is highly dependent on their chemical structure. The following table outlines the key structure-activity relationships for thiazide diuretics:
| Position of Substitution | Impact on Diuretic Activity |
| Position 2 | Substitution with a small alkyl group at the 2-N position can increase the duration of action. gpatindia.com The hydrogen atom at this position is the most acidic due to the electron-withdrawing nature of the neighboring sulfone group. pharmacy180.com |
| Position 3 | Substitution with a lipophilic group at this position increases diuretic potency. gpatindia.com For example, substitution with haloalkyl, aralkyl, or thioether groups leads to compounds with a longer duration of action due to increased lipid solubility. gpatindia.com |
| Position 3-4 Double Bond | Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative increases diuretic activity by approximately 3 to 10-fold. pharmacy180.com |
| Position 6 | An electron-withdrawing group (e.g., -Cl, -CF3) at this position is essential for diuretic activity. gpatindia.comijprajournal.com Substitution with an electron-donating group significantly reduces activity. gpatindia.com |
| Position 7 | A free sulfonamide group (-SO2NH2) at this position is crucial for diuretic activity. pharmacy180.com Replacement or removal of this group significantly diminishes the diuretic effect. gpatindia.com |
These SAR principles have guided the synthesis of more potent and selective thiazide diuretics. For instance, the introduction of a trifluoromethyl group at position 6 in place of the chloro group results in a compound with greater lipid solubility and more prolonged diuretic action. slideshare.net
Development of Novel Thiazide-like Diuretics based on Hydrochlorothiazide Scaffolds
The fundamental structure of hydrochlorothiazide has served as a scaffold for the development of a new generation of "thiazide-like" diuretics. These compounds often retain the key pharmacophoric features of thiazides, such as the sulfonamide group, but may have different ring systems.
Examples of thiazide-like diuretics that have been developed through structural modifications include chlorthalidone, metolazone, and indapamide. oup.com While they differ in their core chemical structure from hydrochlorothiazide, they share a similar mechanism of action, inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. the-hospitalist.org
Recent research has also explored the synthesis of novel compounds by modifying the hydrochlorothiazide scaffold. For example, a library of 1,2,3-triazole derivatives of hydrochlorothiazide has been synthesized using a click chemistry approach. nih.govresearchgate.net These new analogues have been investigated for potential biological activities beyond diuresis, such as α-glucosidase inhibition. nih.govresearchgate.net
Another area of investigation involves the synthesis of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides as novel thiazide-like diuretics. nuph.edu.ua Structure-activity relationship studies of these compounds have shown that their diuretic effect is influenced by the nature of the substituent on the aryl ring. nuph.edu.ua
The continued exploration of the hydrochlorothiazide scaffold and the application of modern synthetic methodologies are expected to lead to the discovery of new diuretic agents with improved efficacy and safety profiles.
Computational Chemistry and Molecular Modeling for Methyldopa and Hydrochlorothiazide
Computational chemistry and molecular modeling have emerged as indispensable tools in drug discovery and development, offering profound insights into the molecular interactions that govern the therapeutic effects of drugs like this compound. These in silico approaches allow for the prediction of binding affinities, the elucidation of interaction mechanisms at the atomic level, and the rational design of novel derivatives with improved pharmacological profiles.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding energy and the specific interactions that stabilize the complex.
Methyldopa:
The antihypertensive effect of methyldopa is primarily mediated by its active metabolite, α-methylnorepinephrine, which acts as an agonist at α2-adrenergic receptors in the central nervous system. drugbank.compatsnap.commedchemexpress.com While specific docking studies of α-methylnorepinephrine with the α2-adrenergic receptor are not extensively detailed in the public domain, research has explored the interaction of the parent compound, methyldopa, with other biological targets.
One notable study investigated the interaction of methyldopa with the human leukocyte antigen (HLA) allele DQ8, which is associated with type 1 diabetes. nih.gov Molecular docking revealed that methyldopa binds directly within the DQ8 antigen-binding cleft. nih.gov This binding is stabilized by potential hydrogen bonds between a hydroxyl group of methyldopa and asparagine at position 62 of the DQα chain (DQα N62), and between the carboxylic acid of methyldopa and tyrosine at position 30 of the DQβ chain (DQβ Y30). nih.gov Further experimental validation using isothermal titration calorimetry confirmed a direct interaction with a dissociation constant (KD) in the micromolar range. nih.gov
In another study, halo-substituted urea (B33335) derivatives of α-Methyl-l-DOPA were synthesized and subjected to molecular docking studies against various protein targets to explore their antioxidant potential. nih.govresearchgate.net These studies highlighted the importance of hydrogen bonding interactions in the binding of these derivatives to enzymes such as superoxide (B77818) dismutase (SOD), lipoxygenase (LO), and nitric oxide synthase (NOS). nih.gov
A computational study also explored the binding affinity of methyldopa against the Lysine-specific demethylase 4D enzyme through molecular docking analysis, suggesting its potential interaction with this target. acs.org
Hydrochlorothiazide:
Hydrochlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. nih.govnih.gov Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human NCC, both alone and in complex with a thiazide diuretic, revealing the structural basis of inhibition. nih.gov These studies show that the thiazide diuretic binds to a site that overlaps with the chloride (Cl−) binding site, effectively locking the transporter in an outward-facing conformation and preventing ion translocation. nih.gov
Hydrochlorothiazide is also known to be a weak inhibitor of carbonic anhydrase (CA) isoforms. pjps.pkacs.org Molecular docking studies have been performed to understand the binding of various sulfonamide-based inhibitors, including hydrochlorothiazide, to different CA isozymes. pjps.pk These studies typically show the sulfonamide group coordinating with the zinc ion in the active site of the enzyme. pjps.pk
Furthermore, an in-silico study investigated the interaction of hydrochlorothiazide with bacterial Dihydrofolate Reductase (DHFR). nih.gov Molecular docking simulations predicted a stable binding of hydrochlorothiazide within the NADPH binding site of the enzyme, suggesting a potential off-target interaction. nih.gov
Table 1: Summary of Ligand-Receptor Docking Studies
| Compound | Receptor/Target | Key Findings |
|---|---|---|
| Methyldopa | HLA-DQ8 | Binds directly within the antigen-binding cleft, forming hydrogen bonds with DQα N62 and DQβ Y30. nih.gov |
| α-Methyl-l-DOPA Derivatives | SOD, LO, NOS | Hydrogen bonding interactions are crucial for binding. nih.gov |
| Hydrochlorothiazide | Sodium-Chloride Cotransporter (NCC) | Binds to the Cl− site, stabilizing an outward-facing conformation. nih.gov |
| Hydrochlorothiazide | Carbonic Anhydrase (CA) | The sulfonamide group interacts with the active site zinc ion. pjps.pk |
| Hydrochlorothiazide | Bacterial Dihydrofolate Reductase (DHFR) | Binds to the NADPH binding site. nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
Methyldopa:
A high-throughput virtual screening study that included methyldopa investigated its potential binding to the water pore of human aquaporin 1 (AQP1). nih.gov Subsequent short 15-nanosecond MD simulations suggested that the docked conformation of methyldopa within the intrinsic water pore was stable, indicating a potential off-target interaction that could impede water transport. nih.gov
Another study used molecular dynamics simulations to investigate the permeation of methyldopa through a POPC phospholipid bilayer membrane, providing insights into its ability to cross cell membranes. tandfonline.com
Hydrochlorothiazide:
MD simulations have been employed to study the stability of hydrochlorothiazide when bound to its targets. In the study of hydrochlorothiazide's interaction with bacterial Dihydrofolate Reductase, MD simulations of the DHFR-hydrochlorothiazide complex indicated no significant conformational changes, suggesting a stable interaction. nih.gov
Conversely, a study investigating the interaction of hydrochlorothiazide with Carbonic Anhydrase II (CAII) through MD simulations suggested that the initial binding conformation was unstable. researchgate.net The simulations showed a low occurrence rate of interaction forces, indicating an inability to establish a stable complex in that particular orientation. researchgate.net
Table 2: Overview of Molecular Dynamics Simulation Studies
| Compound | Target System | Simulation Details | Key Findings |
|---|---|---|---|
| Methyldopa | Aquaporin 1 (AQP1) | 15 ns MD simulation | Stable docked conformation within the water pore. nih.gov |
| Methyldopa | POPC Phospholipid Bilayer | MD simulation | Investigated membrane permeation. tandfonline.com |
| Hydrochlorothiazide | Bacterial Dihydrofolate Reductase (DHFR) | MD simulation | Stable interaction with no significant conformational changes in the complex. nih.gov |
| Hydrochlorothiazide | Carbonic Anhydrase II (CAII) | MD simulation | The initial docked conformation was found to be unstable. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired pharmacological effect.
Methyldopa:
A study on halo-substituted urea derivatives of α-Methyl-l-DOPA included a QSAR analysis to correlate the structural features of the compounds with their in vitro antioxidant activity. nih.govresearchgate.net The results of the QSAR study were in good correlation with the in vitro antioxidant activity and the in silico binding affinities from molecular docking. nih.gov The conformational analysis suggested that the urea moiety, linking α-methyl-l-DOPA with the halo-substituted aryl units, provides a distinctive orientation that is favorable for inhibiting the proliferation of reactive oxygen species. nih.gov
Hydrochlorothiazide:
QSAR studies have been conducted on thiazide diuretics to understand the relationship between their chemical structures and their diuretic activity. One study used electrotopological state indices to develop a three-parameter QSAR model for the relative activity of 10 thiazide diuretics. researchgate.net The model showed good correlation and predictive ability, with a correlation coefficient (R²) of 0.975 and a leave-one-out cross-validation R² (R_Cv²) of 0.936. researchgate.net
Another QSAR analysis of tricyclic quinoline (B57606) derivatives with diuretic activity indicated that the activity increases with an increase in the lipophilicity (logP), refractivity, and dipole moment of the molecule, and with a decrease in its volume, surface area, and polarization. uran.ua
Furthermore, a multi-target QSAR (mt-QSAR) model was developed for hypertension treatment, which included thiazide diuretics as one of the drug classes. sciforum.net This model utilized topological indices and an artificial neural network to predict the activity of compounds against multiple relevant receptors. sciforum.net
Table 3: Summary of QSAR Modeling Studies
| Compound Class | Activity Modeled | Descriptors Used | Key Findings |
|---|---|---|---|
| α-Methyl-l-DOPA Derivatives | Antioxidant Activity | Not specified | Good correlation between QSAR predictions, in vitro activity, and docking scores. nih.gov |
| Thiazide Diuretics | Relative Diuretic Activity | Electrotopological state indices | A robust three-parameter model with high correlation (R² = 0.975) was developed. researchgate.net |
| Tricyclic Quinoline Derivatives | Diuretic Activity | logP, refractivity, dipole moment, volume, surface area, polarization | Diuretic activity is influenced by a combination of electronic and steric parameters. uran.ua |
| Antihypertensive Drugs (including Thiazide Diuretics) | Multi-target Activity | Topological Indices (Wiener, Barabasi, Harary) | An mt-QSAR model with high predictive performance was developed. sciforum.net |
Advanced Analytical Methodologies for Methyldopa and Hydrochlorothiazide Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are indispensable for resolving complex mixtures of these compounds, providing the high sensitivity and specificity required for detailed research.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the simultaneous determination of methyldopa (B1676449) and hydrochlorothiazide (B1673439). japer.injaper.innih.govresearchgate.netwjpps.com Researchers have established various reversed-phase HPLC methods, which are adept at separating these two active pharmaceutical ingredients. japer.injaper.inresearchgate.netwjpps.com
A typical HPLC setup employs a C8 or C18 column. japer.injaper.in The mobile phase, a critical component, is often a buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). japer.injaper.inwjpps.com The pH of this mobile phase is carefully controlled, as it affects the ionization and thus the retention of the compounds on the column. For instance, one method might use a mobile phase of methanol and water (30:70 v/v) adjusted to a specific pH to ensure optimal separation. wjpps.com Another might use a mixture of a phosphate (B84403) buffer and acetonitrile (50:50 v/v). japer.injaper.inresearchgate.net
UV detection is commonly used, with the wavelength set to a point where both compounds exhibit strong absorbance, such as 287 nm. japer.injaper.inresearchgate.net The primary goals of method development are to achieve baseline separation of the methyldopa and hydrochlorothiazide peaks from each other and from any potential impurities or degradation products. japer.in
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Column | Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) japer.injaper.inresearchgate.net | Zorbax Eclipse XDB C18 (4.6×250mm×5μ) wjpps.com |
| Mobile Phase | Mixed phosphate buffer (pH 5.5) : Acetonitrile (50:50 v/v) japer.injaper.inresearchgate.net | Methanol : Water (30:70 v/v) wjpps.com |
| Flow Rate | 1.0 mL/min japer.injaper.inresearchgate.netwjpps.com | 1.0 mL/min wjpps.com |
| Detection | UV at 287 nm japer.injaper.inresearchgate.net | UV at 267 nm wjpps.com |
| Retention Time (Methyldopa) | 2.17 min japer.injaper.inresearchgate.net | 2.420 min wjpps.com |
| Retention Time (Hydrochlorothiazide) | 3.56 min japer.injaper.inresearchgate.net | 3.220 min wjpps.com |
This table provides illustrative data and does not represent a comprehensive list of all possible HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of the metabolites of this compound. ontosight.aitue.nl While the parent compounds may require derivatization to increase their volatility for GC analysis, this method is particularly powerful for tracing their metabolic pathways in biological systems. tue.nl
Following administration in a research setting, biological fluids like plasma or urine can be analyzed. GC-MS separates the various metabolites, and the mass spectrometer provides detailed structural information based on their fragmentation patterns. This has enabled the identification of key metabolites, such as 3-O-methylmethyldopa, a major metabolite of methyldopa. nih.gov
Methyldopa is a chiral molecule, with its therapeutic effect attributed to the S-α-methyldopa enantiomer. researchgate.net Therefore, analytical methods that can differentiate between the L- and D-enantiomers are essential for quality control and stereoselective metabolism studies. researchgate.netnih.govnih.govspringernature.comunife.itresearchgate.netscience.govmdpi.com
Chiral HPLC is the predominant technique for this purpose. researchgate.netnih.govnih.govunife.itresearchgate.netscience.govmdpi.com These methods often utilize a chiral stationary phase (CSP), such as those based on macrocyclic glycopeptides like teicoplanin or vancomycin, which interact stereoselectively with the enantiomers, leading to their separation. researchgate.netnih.govunife.itresearchgate.net Another approach involves using a chiral mobile phase additive with a standard C18 column. nih.govnih.govresearchgate.netmdpi.com For example, a mobile phase containing N,N-dimethyl-L-phenylalanine and Cu(II) acetate (B1210297) has been used successfully. nih.govresearchgate.netmdpi.com The development of these methods aims for high resolution and efficiency, allowing for the accurate determination of enantiomeric purity. researchgate.net
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques are vital for both quantitative analysis and the elucidation of the molecular structures of methyldopa, hydrochlorothiazide, and their derivatives.
UV-Visible (UV-Vis) spectrophotometry offers a straightforward and economical method for quantifying this compound, particularly in pharmaceutical dosage forms. researchgate.netresearchcommons.orgijpsr.comijpsr.comnih.govsemanticscholar.orgresearchgate.netchemmethod.comscispace.comnih.govekb.eg This method is based on the principle that both compounds absorb light in the ultraviolet spectrum. researchgate.netresearchcommons.orgijpsr.comijpsr.comsemanticscholar.orgresearchgate.netscispace.comnih.govekb.egresearchcommons.org
Due to the overlapping absorption spectra of the two drugs, direct measurement is often not feasible. researchcommons.org To overcome this, derivative spectrophotometry is frequently employed. researchgate.netresearchcommons.orgscispace.comresearchcommons.org This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can resolve the overlapping signals. For example, the first-order derivative can be measured at the zero-crossing point of the interfering compound. researchcommons.orgresearchcommons.org Another approach is the area under the curve (AUC) method, where the area within specific wavelength ranges is used for quantification. researchgate.net
Table 2: Example Wavelengths for UV-Vis Spectrophotometric Analysis
| Method | Analyte | Wavelength(s) (nm) |
|---|---|---|
| First-Order Derivative | Methyldopa | 270 researchcommons.orgresearchcommons.org |
| Hydrochlorothiazide | 286 researchcommons.orgresearchcommons.org | |
| Area Under the Curve (AUC) | Methyldopa | 276-286 researchgate.net |
This table provides examples and is not an exhaustive list of all UV-Vis spectrophotometric methods.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive tools for elucidating the structures of methyldopa, hydrochlorothiazide, and their related impurities and metabolites. innovareacademics.innih.govefpia.eupharxmonconsulting.comresearchgate.netresearchgate.netresearchgate.net
NMR, including 1H and 13C NMR, provides detailed information about the molecular framework. innovareacademics.innih.govefpia.eupharxmonconsulting.comresearchgate.net Advanced techniques like 2D NMR (COSY, NOESY) can be used to determine the complete stereochemistry and connectivity of complex molecules, such as impurities. nih.gov
Mass Spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides the molecular weight and fragmentation data essential for identifying compounds. innovareacademics.innih.govresearchgate.netresearchgate.netresearchgate.net It is a highly sensitive and specific technique for identifying trace-level impurities and metabolites in various matrices. innovareacademics.innih.govresearchgate.netresearchgate.netresearchgate.net For instance, LC-MS/MS has been used to identify and characterize dimer impurities of hydrochlorothiazide. innovareacademics.inresearchgate.net
Electrochemical and Biosensor Applications in Compound Detection Research
Electrochemical methods offer a simple, inexpensive, and rapid approach for the simultaneous determination of this compound. sid.ir These techniques are based on the electrochemical oxidation of the two compounds at the surface of a modified electrode. Various nanomaterials have been explored to enhance the sensitivity and selectivity of these sensors.
One approach involves the use of a zinc oxide/aluminum oxide (ZnO/Al2O3) nanocomposite to modify a graphite (B72142) screen-printed electrode (SPE). sid.ir This modified electrode demonstrates excellent electrocatalytic activity towards the oxidation of methyldopa, shifting its oxidation potential to a less positive value. sid.irresearchgate.net Using differential pulse voltammetry (DPV), this sensor can simultaneously detect both compounds, with well-defined anodic peaks at potentials of 230 mV for methyldopa and 770 mV for hydrochlorothiazide. sid.ir The method has been successfully applied to determine the presence of these compounds in pharmaceutical tablets and urine samples. sid.irresearchgate.net
Another sensitive electrochemical sensor utilizes Ce3+-NiO hexagonal nanoparticles on a glassy carbon electrode (GCE). chemmethod.com This sensor shows high electrocatalytic activity towards methyldopa, allowing for its detection with a low limit of detection (LOD). chemmethod.com The modification facilitates the concurrent determination of this compound with a significant peak potential difference of 390 mV, enabling their simultaneous analysis in real samples. chemmethod.com
Similarly, a screen-printed electrode modified with cobalt molybdate (B1676688) (CoMoO4) nanosheets has been developed for the analysis of hydrochlorothiazide, even in the presence of methyldopa. srce.hr This sensor significantly enhances the anodic peak currents for hydrochlorothiazide compared to an unmodified electrode and has been used to analyze the compounds in tablet and urine samples. srce.hr The oxidation peaks for this compound are well-defined at 270 mV and 700 mV, respectively. srce.hr
The following table summarizes the performance of various electrochemical sensors developed for the detection of this compound.
| Sensor Type | Analyte(s) | Linear Range (μM) | Detection Limit (LOD) (μM) | Reference |
| ZnO/Al2O3/SPE | Methyldopa | 1.0 - 100 | 0.5 | sid.irresearchgate.net |
| Hydrochlorothiazide | 0.1 - 100 | 0.08 | sid.irresearchgate.net | |
| Ce3+-NiO HNPs/GCE | Methyldopa | 0.1 - 800 | 0.03 | chemmethod.com |
| Co3O4/g-C3N4/ILCPE | Methyldopa | 1.0 - 800 | 0.25 | researchgate.netresearchgate.net |
| CoMoO4 NSs/SPE | Hydrochlorothiazide | 0.1 - 400 | 0.05 | srce.hr |
Biosensors represent another innovative approach. For instance, a biosensor based on polyphenol oxidase from Genipa americana L. has been developed for the detection of methyldopa. nih.gov This low-cost biosensor, constructed by immobilizing the enzyme extract on a carbon paste electrode, demonstrates good sensitivity and a linear response range for methyldopa. nih.gov
Imaging Techniques for Cellular/Tissue Distribution Research (e.g., Autoradiography)
Imaging techniques are indispensable for visualizing the distribution of drug compounds within tissues and cells, providing critical information for pharmacology and toxicology studies. researchgate.net Autoradiography, in particular, is a powerful method for localizing radiolabeled molecules. researchgate.net
Quantitative whole-body autoradiography (QWBA) provides high-resolution images of the spatial distribution of a radiolabeled drug and its metabolites throughout an entire animal subject. researchgate.net This technique allows for tissue-specific pharmacokinetic analysis. researchgate.net While direct QWBA studies specifically on this compound are not extensively detailed in the provided research, the methodology is highly relevant. For example, autoradiographic studies have been conducted on L-dopa, a metabolic precursor to methyldopa. nih.gov
In studies with radiolabeled L-dopa in rats, carbon-14 (B1195169) activity was observed to accumulate in a regionally selective manner in the brain, correlating with the endogenous catecholamine content of each region. nih.gov The accumulation of the radiolabel was markedly reduced in the striatum after a lesion of the substantia nigra, a key area for dopamine (B1211576) neurons. nih.gov Furthermore, it has been noted that 3-O-methyldopa, a major metabolite of L-dopa, readily crosses the blood-brain barrier and is thought to contribute significantly to the background activity seen in such autoradiographic studies. taylorandfrancis.com These findings suggest that autoradiography is a feasible and informative approach for studying the cerebral distribution and metabolism of methyldopa.
Microautoradiography (MARG) is another technique that can resolve the localization of radiolabeled compounds at the cellular level within a histological preparation, offering qualitative insights into drug distribution. researchgate.net
For hydrochlorothiazide, while direct tissue distribution imaging via autoradiography is not widely reported in the provided sources, other imaging methods have been used to study its effects and formulations. For example, four-dimensional X-ray micro-focus Computed Tomography (4D-CT) has been employed to visualize the volumetric and morphological changes of 3D-printed oral solid dosage forms containing hydrochlorothiazide during dissolution. soton.ac.uk Additionally, imaging cytometry has been used in in-vitro studies to assess the impact of hydrochlorothiazide on the viability of skin cells like fibroblasts and melanocytes when exposed to UVA radiation. nih.gov
Pre Clinical Research Models and Mechanistic Insights for Methyldopa and Hydrochlorothiazide
In Vitro Cell Culture Models for Investigating Compound Effects
In vitro models provide a controlled environment to study the direct effects of methyldopa (B1676449) and hydrochlorothiazide (B1673439) on specific cell types, free from the systemic complexities of a whole organism.
The primary antihypertensive action of methyldopa originates within the central nervous system, where its active metabolite, α-methylnorepinephrine, functions as an agonist at α2-adrenergic receptors. drugbank.com To investigate these neural mechanisms, specific neuronal cell lines are employed.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for such research because these cells endogenously express key proteins relevant to dopaminergic and adrenergic neuronal function, including tyrosine hydroxylase, dopamine-β-hydroxylase, and dopamine (B1211576) transporters. researchgate.net Researchers can differentiate SH-SY5Y cells into a more mature neuronal phenotype to study how compounds like methyldopa and its metabolites influence neurotransmitter synthesis, storage, release, and receptor interaction. researchgate.netacs.org Studies using these cells can quantify changes in receptor expression, downstream signaling pathways, and neurotransmitter turnover.
Beyond immortalized cell lines, primary neuronal cultures, such as those derived from the mesencephalon of rodent embryos, offer another valuable model. nih.gov These cultures contain a mix of neuronal types, including dopaminergic neurons, and can be used to assess the neuroprotective or neurotoxic potential of substances and their effects on neuronal viability. nih.gov For instance, studies on the related compound L-DOPA have utilized these primary cultures to examine its impact on dopaminergic neuron survival. nih.gov Another model, the 50B11 immortalized sensory neuronal cell line, has been used to study the effects of levodopa (B1675098) and its metabolites on neuronal health. biorxiv.org
Table 1: Neuronal Cell Models for Studying Methyldopa's Mechanisms
| Cell Model | Type | Key Characteristics & Research Applications |
|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Expresses dopaminergic and adrenergic markers; used to study neurotransmitter metabolism, receptor binding, and neurotoxicity. researchgate.netacs.org |
| Primary Mesencephalic Neurons | Rodent Primary Culture | Contains dopaminergic neurons; allows for study of effects on neuron viability and function in a more physiologically relevant mixed culture. nih.gov |
| 50B11 | Immortalized Sensory Neurons | Used to investigate the cellular effects of DOPA compounds and their metabolites on neuronal morphology and function. biorxiv.org |
Hydrochlorothiazide exerts its diuretic and antihypertensive effects by acting on the kidneys. Renal epithelial cell models are indispensable for elucidating the precise mechanisms of its transport and action. These cell lines, often derived from specific segments of the renal tubule, allow for detailed studies of the transporters responsible for drug secretion and the ion symporters that are the drug's primary targets.
Systematic studies have demonstrated that hydrochlorothiazide is a substrate for multiple renal transporters. nih.gov Its secretion into the tubular lumen, where it acts on the Na+-Cl- cotransporter (NCC), is a critical step. Research using cell lines engineered to express specific human transporters has revealed that the uptake of hydrochlorothiazide from the blood into renal proximal tubule cells is mediated by human organic anion transporters (hOAT1 and hOAT3) and, to a lesser extent, the human organic cation transporter 2 (hOCT2). nih.gov Subsequent efflux into the tubular fluid is handled by apical transporters, including multidrug and toxin extrusion protein 2-K (hMATE2-K) and multidrug resistance-associated protein 4 (MRP4). nih.gov
These cellular models are also used to investigate how hydrochlorothiazide interacts with other ion transporters and enzymes, which may account for some of its other metabolic effects. frontiersin.org For example, hydrochlorothiazide has been shown to interact with the Na+-dependent Cl−/HCO3− exchanger (NDCBE), the Na+-independent Cl−/HCO3− exchanger (Pendrin), and various carbonic anhydrases. frontiersin.org
Table 2: Kinetic Parameters of Hydrochlorothiazide (HCTZ) Transport in Renal Transporter-Expressing Cells
| Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) |
|---|---|---|---|
| hOAT1 | 24.8 ± 3.4 | 129.8 ± 6.9 | 5.2 |
| hOAT3 | 128.8 ± 26.6 | 288.5 ± 24.9 | 2.2 |
| hOCT2 | 277.6 ± 79.9 | 433.2 ± 61.2 | 1.6 |
Data derived from studies on stably transfected human embryonic kidney (HEK)-293 cells. nih.gov
While single-cell-type models are excellent for studying direct drug effects, co-culture systems, which involve growing two or more different cell types together, can provide deeper insights into the complex interplay between cells that characterizes physiological and pathological processes. mdpi.com Such systems are theoretically valuable for exploring the synergistic effects of a combination therapy like methyldopa and hydrochlorothiazide, although specific published research on co-cultures for this particular combination is limited.
Furthermore, co-cultures of neurons and glial cells, such as astrocytes, have been used to study the neuroprotective effects of related compounds like L-DOPA, demonstrating that astrocytes can significantly influence neuronal viability and response to drugs. nih.gov This highlights the principle that cellular interactions can fundamentally alter drug responses, a concept central to the rationale for using co-culture systems.
Animal Models for Pharmacological Research (Mechanistic Studies)
Animal models are crucial for understanding how this compound function within an integrated physiological system, allowing for the study of their effects on blood pressure, autonomic regulation, and renal function.
The central action of methyldopa has been extensively characterized using various rodent and other animal models. Studies in genetically hypertensive rats show that methyldopa effectively lowers blood pressure, an effect that can be prevented by the central administration of the neurotoxin 6-hydroxydopamine, which destroys catecholaminergic nerve terminals. nih.gov This provides strong evidence for a central, neuron-dependent mechanism of action.
Further mechanistic insights have been gained from experiments in anesthetized rats and cats. In these models, direct electrical stimulation of brain regions involved in blood pressure control, such as the posterior hypothalamus, produces a pressor response that is significantly blunted by pre-treatment with methyldopa. nih.gov Similarly, the increase in sympathetic nerve activity that normally accompanies this stimulation is also markedly reduced after methyldopa administration. nih.gov
Research in conscious rabbits using intracisternal and intravenous drug administration has helped to distinguish the central versus peripheral contributions to methyldopa's effects. These studies suggest that a majority of the drug's action (approximately 70%) is central. nih.gov The use of more specific neurotoxins, such as 5,6-dihydroxytryptamine (B1219781) to destroy serotonergic neurons, has further revealed that both noradrenergic and serotonergic pathways in the brain are involved in mediating the full hypotensive effect of methyldopa. nih.gov
Table 3: Animal Models for Elucidating Methyldopa's Central Action
| Animal Model | Experimental Approach | Key Mechanistic Finding |
|---|---|---|
| Genetic Hypertensive Rats | Systemic methyldopa administration with or without central 6-hydroxydopamine (6-OHDA) | Demonstrates that the hypotensive effect is dependent on intact central noradrenergic neurons. nih.gov |
| Anesthetized Rats/Cats | Hypothalamic/sympathetic stimulation after methyldopa treatment | Shows methyldopa reduces pressor responses and sympathetic outflow by acting within the central nervous system. nih.gov |
| Conscious Rabbits | Central (i.c.) vs. peripheral (i.v.) administration; use of 6-OHDA and 5,6-DHT neurotoxins | Quantifies the central contribution to the drug's effect and implicates both noradrenergic and serotonergic pathways. nih.gov |
To investigate the detailed renal mechanisms of hydrochlorothiazide, researchers use animal models that allow for the study of electrolyte handling and renal function under controlled conditions. Salt-induced hypertension models in rats, for example, are used to assess how hydrochlorothiazide affects renal biochemical parameters and protects against kidney injury secondary to high blood pressure. researchgate.net
More sophisticated mechanistic studies have utilized genetically modified mice to probe the specific transporters involved in the side effects of thiazide diuretics. nih.gov For instance, the hypocalciuria (reduced urinary calcium excretion) caused by hydrochlorothiazide was investigated using mice lacking the transient receptor potential channel subfamily V, member 5 (Trpv5), the primary channel for active calcium reabsorption in the distal tubule. The finding that hydrochlorothiazide still caused hypocalciuria in these mice demonstrated that its primary effect on calcium is to enhance passive reabsorption in the proximal tubule, secondary to changes in sodium transport. nih.gov
Similarly, to study thiazide-induced hypomagnesemia, researchers have used mice with a knockout of the Na+-Cl- cotransporter (NCC), which mimics Gitelman syndrome. These mice, along with wild-type mice treated chronically with hydrochlorothiazide, showed a downregulation of the magnesium channel TRPM6, identifying this as a key mechanism for magnesium wasting. nih.gov These models have been instrumental in moving beyond the primary mechanism of NCC inhibition to understand the complex downstream effects on electrolyte balance. nih.goveuropa.eueuropa.eu
Ex Vivo Organ and Tissue Perfusion Studies (e.g., isolated kidney perfusion)
Ex vivo organ perfusion is an advanced pre-clinical technique that allows for the study of organ physiology and drug effects in a controlled environment outside the body. frontiersin.orgfrontierspartnerships.org This method involves perfusing an isolated organ with a nutrient- and oxygen-enriched solution under near-physiological temperature and flow conditions, which helps to minimize ischemia-reperfusion injury that can occur with other preservation methods. frontiersin.orgresearchgate.net This platform is valuable for assessing organ function, conducting pre-clinical drug trials, and investigating the specific mechanisms of drug action on a target organ without the systemic influences of a whole organism. frontierspartnerships.orgnih.gov
In the context of the components of the this compound combination, isolated organ perfusion has provided specific insights into the renal handling of hydrochlorothiazide. A study utilizing an isolated perfused rat kidney model demonstrated that hydrochlorothiazide induces a dose-dependent increase in the fractional excretion of sodium, chloride, and potassium. nih.gov The research elucidated that the drug undergoes saturable tubular secretion, a key process in its diuretic effect. Furthermore, the study established that the diuretic action of hydrochlorothiazide is limited by this saturable accumulation and secretion within the kidney. nih.gov
Key kinetic parameters for hydrochlorothiazide in the isolated perfused rat kidney were determined, highlighting the utility of this model in quantifying drug disposition at the organ level. nih.gov
Interactive Table: Kinetic and Accumulation Parameters of Hydrochlorothiazide in Isolated Perfused Rat Kidney nih.gov Below are the key parameters determined from the study. You can sort the table by clicking on the headers.
| Parameter | Value | Unit | Description |
| Maximum Tubular Transport Velocity (Vmax) | 42 (± 6) | µ g/min | The maximum rate of active secretion of the drug by the kidney tubules. |
| Michaelis-Menten Constant (Km) | 38 (± 11) | µg/mL | The perfusate concentration at which the secretion rate is half of Vmax. |
| Fraction Reabsorbed Passively | 0.49 (± 0.03) | The proportion of the excreted drug that is passively reabsorbed back into circulation. | |
| Maximum Capacity of Renal Accumulation | 500 (± 270) | µg/g | The maximum amount of the drug that can accumulate in the kidney tissue. |
| Affinity Constant of Renal Accumulation | 28 (± 16) | µg/mL | A measure of the drug's affinity for the cellular uptake transporters in the kidney. |
Data sourced from a study on isolated perfused rat kidneys. nih.gov
Currently, specific ex vivo organ perfusion studies focusing on methyldopa or the combined formulation of this compound are not extensively documented in publicly available research.
Omics Approaches in Pre-clinical Research
Omics technologies, including proteomics, metabolomics, and transcriptomics, represent powerful tools in pre-clinical research for understanding the comprehensive molecular effects of drug compounds. tandfonline.com These approaches allow for the large-scale analysis of proteins, metabolites, and gene expression, respectively, providing a detailed snapshot of the biological pathways perturbed by a drug and helping to elucidate its mechanism of action and identify potential biomarkers of response. tandfonline.comsci-hub.st
Proteomics and Metabolomics for Elucidating Molecular Pathways
Proteomics involves the large-scale study of proteins, their structures, and their functions, while metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. tandfonline.comnih.gov Together, these disciplines can reveal how a drug alters cellular function and signaling by identifying changes in protein expression and metabolic pathways. nih.gov
For methyldopa, metabolomics has been applied to identify its metabolic products. For instance, 3-O-methyldopa, a known metabolite of methyldopa, has been identified and quantified in plasma samples using liquid chromatography-mass spectrometry (LC-MS) based metabolomic techniques. nih.gov While this particular study focused on its role as a biomarker in a disease context, it demonstrates the capability of metabolomics to track the biotransformation of the parent drug. nih.gov
In the clinical setting, proteomic studies have been conducted on patients taking methyldopa for conditions like preeclampsia. One study noted that while antihypertensive drugs could potentially impact the observed proteomic profiles, there was a lack of existing literature directly linking medications like methyldopa to the specific proteins identified, highlighting a need for further investigation. mdpi.com
Transcriptomics for Gene Expression Analysis in Response to Compound Exposure
Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism, offering a powerful method to see how drug exposure alters gene expression. researchgate.net This approach can identify genes and genetic variations that influence a patient's response to a drug, paving the way for personalized medicine.
Extensive transcriptomic research has been conducted on hydrochlorothiazide to identify molecular markers associated with its blood pressure (BP) lowering effect. researchgate.netnih.gov Whole transcriptome sequencing in patients treated with hydrochlorothiazide identified several genes that were differentially expressed between good and poor responders. researchgate.net
Notably, the genes CEBPD (CCAAT Enhancer Binding Protein Delta) and TSC22D3 (TSC22 Domain Family Member 3) were found to be significantly differentially expressed in responders versus non-responders across multiple study cohorts. researchgate.netnih.gov
Interactive Table: Differentially Expressed Genes in Hydrochlorothiazide Responders vs. Non-Responders nih.gov The table shows genes with significantly different expression levels in patients who responded well to hydrochlorothiazide compared to those who did not. Fold change indicates the ratio of gene expression in responders relative to non-responders.
| Gene | Meta-Analysis P-value | Fold Change (Responders/Non-Responders) | Function |
| CEBPD | 1.8 x 10⁻¹¹ | 0.70 | Transcription factor involved in immune and inflammatory responses. |
| TSC22D3 | 1.9 x 10⁻⁹ | 0.76 | Involved in glucocorticoid receptor signaling and anti-inflammatory processes. |
Data is from a meta-analysis of whole transcriptome sequencing in patients treated with thiazide diuretics. researchgate.netnih.gov
Furthermore, a combined genomics and transcriptomics approach identified a specific single-nucleotide polymorphism (SNP), rs10995, in the VASP (Vasodilator-Stimulated Phosphoprotein) gene as a novel genetic marker for hydrochlorothiazide BP response. nih.govresearchgate.net The 'G' allele of this SNP was associated with a significantly better blood pressure response. nih.gov Transcriptomic analysis confirmed that this allele is also associated with increased mRNA expression of the VASP gene, suggesting a potential mechanism for its effect. nih.govahajournals.org
Interactive Table: Blood Pressure Response to Hydrochlorothiazide by rs10995 Genotype nih.gov This table compares the change in systolic and diastolic blood pressure in individuals with the rs10995 G-allele versus non-carriers after treatment with hydrochlorothiazide.
| Genotype Group | Change in Systolic BP (Δ SBP) | Change in Diastolic BP (Δ DBP) | SBP P-value | DBP P-value |
| rs10995 G-allele carriers | -12.3 mm Hg | -8.2 mm Hg | 3 x 10⁻⁴ | 5 x 10⁻⁵ |
| Non-carriers | -6.8 mm Hg | -3.5 mm Hg | 3 x 10⁻⁴ | 5 x 10⁻⁵ |
Data based on a genome-wide analysis of 228 hypertensive patients. nih.govresearchgate.net
These transcriptomic findings provide deep mechanistic insights into the variable patient response to hydrochlorothiazide and highlight potential biomarkers for predicting treatment efficacy.
Mechanistic Drug Interactions and Synergies of Methyldopa and Hydrochlorothiazide
Pharmacodynamic Interactions at the Receptor and Pathway Level
The pharmacodynamic interplay between methyldopa (B1676449) and hydrochlorothiazide (B1673439) is central to their combined efficacy. These interactions involve the modulation of the sympathetic nervous system by methyldopa and the influence of hydrochlorothiazide-induced electrolyte changes on cardiovascular and nervous system function.
Modulation of Adrenergic Tone by Methyldopa in the Context of Diuretic Action
Methyldopa's primary mechanism of action involves its conversion to a "false neurotransmitter," alpha-methylnorepinephrine, in the central nervous system. nih.govbionity.com This metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brainstem to the peripheral vasculature. nih.govdrugbank.commedscape.combsgdtphcm.vn The result is decreased peripheral vascular resistance and a lowering of blood pressure. nih.gov Methyldopa typically reduces both standing and supine blood pressure and may cause a slowing of the heart rate in some individuals. drugbank.comdrugs.comhres.ca It generally does not negatively impact renal blood flow or the glomerular filtration rate, making it a suitable option for hypertensive patients with kidney problems. nih.govdrugs.comhres.ca
Hydrochlorothiazide, a thiazide diuretic, works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. bsgdtphcm.vndrugs.comhres.cadrugs.com This leads to increased excretion of sodium, chloride, and water, which reduces the volume of extracellular fluid and plasma, thereby lowering blood pressure. drugs.com By promoting diuresis, hydrochlorothiazide can counteract the fluid retention that can sometimes occur with methyldopa monotherapy. hres.ca The combination of methyldopa's central sympatholytic effect and hydrochlorothiazide's volume-depleting effect creates a synergistic action, often resulting in more significant blood pressure reduction than can be achieved with either agent alone. hres.ca
Electrolyte Balance Perturbations by Hydrochlorothiazide Affecting Central Nervous System Function
Hydrochlorothiazide's diuretic action can lead to imbalances in electrolytes, which can have secondary effects on the central nervous system and cardiovascular function. Thiazide diuretics are known to cause hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium). drugs.commayoclinic.orggoodrx.com These electrolyte disturbances can manifest as symptoms such as muscle weakness, cramps, dizziness, and in severe cases, confusion and seizures. drugs.commayoclinic.orggoodrx.com
The electrolyte imbalances induced by hydrochlorothiazide can potentially influence the central nervous system effects of methyldopa. For instance, changes in sodium and potassium levels can affect neuronal excitability and neurotransmitter release, which could theoretically modulate the central alpha-2 adrenergic stimulation by methyldopa's active metabolite. However, specific research detailing the direct impact of hydrochlorothiazide-induced electrolyte shifts on the central actions of methyldopa is limited. It is known that severe electrolyte disturbances can have widespread effects on neurological function. inchem.org
Pharmacokinetic Interactions Involving Metabolism and Transport Systems
Influence on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction)
Methyldopa undergoes extensive metabolism in the liver and intestines. medscape.comwikipedia.org It is primarily metabolized to its active form, alpha-methylnorepinephrine, and other metabolites. nih.gov Hydrochlorothiazide, on the other hand, is not significantly metabolized and is primarily eliminated unchanged by the kidneys. tapermd.com
There is limited evidence to suggest significant interactions between methyldopa and hydrochlorothiazide at the level of cytochrome P450 (CYP450) enzymes. Methyldopa's metabolism is not heavily reliant on the major CYP450 pathways that are often involved in drug-drug interactions. Similarly, hydrochlorothiazide is not known to be a significant inhibitor or inducer of CYP450 enzymes. Therefore, clinically significant pharmacokinetic interactions via this mechanism are not expected with the co-administration of these two drugs.
Competition for Drug Transporters (e.g., Organic Anion Transporters, Organic Cation Transporters, P-glycoprotein)
Both this compound are substrates for renal drug transporters. Hydrochlorothiazide is actively secreted into the proximal tubule by the organic anion transporter (OAT) system. This active secretion is crucial for its diuretic effect as it needs to reach its site of action in the distal tubule.
Methyldopa and its metabolites are also excreted by the kidneys. wikipedia.org While specific transporter interactions between this compound have not been extensively studied, the potential for competition for renal transporters exists. For example, co-administration with nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the diuretic and antihypertensive effects of thiazide diuretics, possibly by competing for renal prostaglandin (B15479496) synthesis or for renal tubular secretion. drugs.comtapermd.com It is plausible that similar, though likely less pronounced, interactions could occur with other drugs that utilize these same transport pathways.
Molecular Basis of Combined Effects and Synergy in Research Models
The synergistic antihypertensive effect of combining this compound is primarily rooted in their complementary mechanisms of action that target different aspects of blood pressure regulation.
Dual Mechanism of Action: Methyldopa targets the central nervous system to reduce sympathetic outflow, leading to vasodilation and decreased peripheral resistance. drugbank.commedscape.com In contrast, hydrochlorothiazide acts on the kidneys to reduce sodium and water retention, leading to a decrease in blood volume. drugs.comhres.cadrugs.com This dual approach addresses two key contributors to hypertension: increased peripheral resistance and excess fluid volume.
Additive Hypotensive Effects: Clinical studies have demonstrated that the combination of this compound can produce a greater reduction in blood pressure than either drug used as monotherapy. hres.canih.govresearchgate.net This suggests an additive, if not synergistic, effect on blood pressure control.
Below is a table summarizing the key mechanistic aspects of this compound.
| Feature | Methyldopa | Hydrochlorothiazide |
| Primary Mechanism | Central alpha-2 adrenergic agonist (via active metabolite) | Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule |
| Site of Action | Central Nervous System (Brainstem) | Kidneys (Distal Convoluted Tubule) |
| Effect on Adrenergic Tone | Decreases sympathetic outflow | No direct effect |
| Effect on Fluid Volume | Can cause fluid retention | Decreases fluid volume |
| Metabolism | Extensively metabolized in the liver and intestines | Minimally metabolized |
| Primary Route of Elimination | Renal (as metabolites) | Renal (unchanged) |
Future Directions and Emerging Research Avenues for Methyldopa and Hydrochlorothiazide
Exploration of Novel Molecular Targets and Off-Target Mechanistic Effects
While the primary mechanisms of action for methyldopa (B1676449) and hydrochlorothiazide (B1673439) are well-documented, recent research has begun to explore novel molecular targets and off-target effects that could have significant clinical implications.
Methyldopa: Traditionally known for its role as a centrally acting alpha-2 adrenergic agonist, methyldopa's antihypertensive effects are primarily attributed to its metabolite, alpha-methylnorepinephrine. gpatindia.compatsnap.comnih.gov This metabolite stimulates central inhibitory alpha-adrenergic receptors, leading to reduced sympathetic outflow and a decrease in blood pressure. gpatindia.compatsnap.com However, emerging evidence suggests that methyldopa may have other important molecular interactions.
A significant area of new research is the discovery that methyldopa can block the binding of disease-specific antigens to MHC class II molecules, specifically HLA-DQ8, which is strongly associated with type 1 diabetes. drugdiscoverynews.comnih.gov This finding opens up the possibility of repurposing methyldopa or its derivatives for the treatment of autoimmune diseases. drugdiscoverynews.com Researchers have identified that methyldopa can specifically inhibit DQ8-restricted T cell responses to autoantigens like insulin, without broadly suppressing the immune system. nih.gov This targeted immunomodulation presents a novel therapeutic approach. nih.gov
Furthermore, the interaction of methyldopa with complement receptor 3 (CR3) is being investigated as a new mechanism to prevent and treat infections like gonorrhea. griffith.edu.au This off-target effect positions methyldopa as a potential candidate for developing new anti-infective agents that work by modulating the host's immune response rather than directly targeting the pathogen. griffith.edu.au
Hydrochlorothiazide: The primary action of hydrochlorothiazide is the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to diuresis. nih.govwebmd.com However, the sustained blood pressure-lowering effect of hydrochlorothiazide is also attributed to a reduction in peripheral vascular resistance through vasodilation, the exact mechanism of which is still under investigation. nih.govfrontiersin.org
Recent studies have proposed that the vasodilator effect of hydrochlorothiazide may be due to its inhibition of carbonic anhydrase in vascular smooth muscle cells. ahajournals.org This inhibition leads to an increase in intracellular pH, which in turn activates calcium-activated potassium (KCa) channels, causing vasorelaxation. ahajournals.org This novel mechanism provides a deeper understanding of the drug's direct vascular effects.
Additionally, the "drug promiscuity" of compounds like hydrochlorothiazide, where they interact with unintended targets, is a growing area of interest. researchgate.net Identifying these off-target interactions is crucial for understanding the full spectrum of a drug's effects and for anticipating potential adverse reactions. researchgate.net
Development of Advanced Delivery Systems for Research Applications
To further investigate the novel mechanisms and potential applications of methyldopa and hydrochlorothiazide, the development of advanced delivery systems is crucial. These systems can provide targeted delivery of the compounds for mechanistic studies, enhancing their efficacy and minimizing off-target effects in a research setting.
Nanocarriers for Targeted Mechanistic Studies: Nanotechnology offers promising tools for developing sophisticated drug delivery systems. longdom.orgnih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to encapsulate this compound and deliver them to specific cells or tissues. nih.gov
For instance, in the context of methyldopa's immunomodulatory effects, nanocarriers could be designed to specifically target antigen-presenting cells that express HLA-DQ8. This targeted delivery would allow for a more precise investigation of the drug's impact on T-cell activation and could be instrumental in preclinical studies for autoimmune diseases.
Similarly, for hydrochlorothiazide, nanocarriers could be used to investigate its direct vascular effects. By targeting vascular smooth muscle cells, researchers could more accurately study the role of carbonic anhydrase inhibition and KCa channel activation in vasodilation, independent of the drug's diuretic action. The development of nanostructured-based electrochemical sensors is also aiding in the sensitive and simultaneous detection of this compound, which is valuable for research and analytical purposes. researchgate.netchemmethod.comresearchgate.net
The use of 3D printing in creating drug delivery systems is another innovative approach. mdpi.com This technology allows for the fabrication of complex, multi-layered oral dosage forms that can control the release of multiple drugs, such as a combination of antihypertensives including hydrochlorothiazide. mdpi.com This could be particularly useful in research to study the synergistic effects of different drug combinations and their release profiles.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanism Elucidation
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and our understanding of drug mechanisms. nih.govyoutube.com These technologies can analyze vast datasets to identify new drug candidates, predict off-target interactions, and elucidate complex biological pathways.
Compound Discovery: ML algorithms can be used to screen large chemical libraries and identify novel molecules with desired pharmacological properties. researchgate.net For instance, fragment-based drug design aided by ML can generate new molecules that are optimized for binding to specific targets, such as the alpha-2 adrenergic receptor for methyldopa or the sodium-chloride cotransporter for hydrochlorothiazide. researchgate.net This approach can accelerate the discovery of new, more potent, and selective antihypertensive agents.
Mechanism Elucidation: AI can analyze multi-omics data (genomics, proteomics, metabolomics) to uncover the intricate mechanisms of drug action. nih.govmedrxiv.org By integrating data from various sources, AI models can identify novel pathways and molecular targets affected by this compound. This can help to explain their off-target effects and identify potential new therapeutic indications. For example, AI can be used to analyze large datasets from pharmacovigilance reporting systems to identify potential adverse drug event profiles for antihypertensive agents. medrxiv.org
Integration of Systems Biology Approaches for Comprehensive Understanding of Compound Effects
Systems biology provides a holistic framework for understanding the complex interactions within a biological system. By integrating experimental data with computational modeling, systems biology can provide a comprehensive view of how drugs like this compound affect the body at multiple levels.
Role of Genetic Polymorphisms in Modulating Compound Response at the Mechanistic Level
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. unesp.br Genetic polymorphisms, or variations in genes, can significantly impact the efficacy and safety of medications. unesp.brqu.edu.qa
Hydrochlorothiazide: Numerous studies have investigated the role of genetic polymorphisms in the response to hydrochlorothiazide. qu.edu.qahelsinki.finih.govmdpi.com For example, variations in genes encoding proteins involved in ion transport and blood pressure regulation, such as ADD1, NEDD4L, and genes within the renin-angiotensin system, have been associated with differences in blood pressure response to hydrochlorothiazide. qu.edu.qanih.gov Polymorphisms in genes like PRKCA and ADRB2 have also been linked to inter-individual variability in the drug's effects. mdpi.com
Methyldopa: While less studied than hydrochlorothiazide, the response to methyldopa is also likely influenced by genetic factors. Polymorphisms in genes encoding the alpha-2 adrenergic receptor, as well as enzymes involved in the metabolism of methyldopa to its active form, could potentially alter its therapeutic effect. Further research in this area is needed to identify specific genetic markers that can predict a patient's response to methyldopa.
Understanding the role of genetic polymorphisms is crucial for personalizing antihypertensive therapy. By identifying patients who are likely to respond well to this compound based on their genetic profile, clinicians can optimize treatment strategies and improve patient outcomes.
Theoretical Repurposing or Novel Mechanistic Applications of this compound Compounds
The exploration of novel molecular targets and off-target effects opens up exciting possibilities for repurposing this compound for new therapeutic applications.
Methyldopa: As previously mentioned, the discovery of methyldopa's ability to block HLA-DQ8 presents a compelling case for its repurposing in the treatment of type 1 diabetes and potentially other autoimmune diseases. drugdiscoverynews.comnih.gov Furthermore, its interaction with CR3 suggests a novel role as an anti-infective agent. griffith.edu.au The development of analogs or derivatives of methyldopa that enhance these specific effects while minimizing its antihypertensive activity is a promising area for future research.
Hydrochlorothiazide: The vasodilatory properties of hydrochlorothiazide, potentially mediated by carbonic anhydrase inhibition, could be explored for conditions where enhanced blood flow is beneficial, independent of its diuretic effect. ahajournals.org Further investigation into its off-target interactions may reveal other unforeseen therapeutic opportunities. researchgate.net
The table below summarizes the key areas of future research for this compound.
| Research Area | Methyldopa | Hydrochlorothiazide |
| Novel Molecular Targets | HLA-DQ8, Complement Receptor 3 (CR3) drugdiscoverynews.comnih.govgriffith.edu.au | Carbonic Anhydrase in vascular smooth muscle ahajournals.org |
| Advanced Delivery Systems | Nanocarriers for targeted immunomodulation nih.gov | Nanocarriers for studying vascular effects, 3D printed dosage forms nih.govmdpi.com |
| AI & Machine Learning | Discovery of new analogs, mechanism elucidation nih.govresearchgate.net | Prediction of off-target effects, identification of responsive patient subgroups nih.govmedrxiv.org |
| Systems Biology | Modeling of central and peripheral sympathetic pathways | Modeling of renal and vascular effects |
| Pharmacogenomics | Genes for alpha-2 adrenergic receptors and metabolizing enzymes | ADD1, NEDD4L, PRKCA, ADRB2 qu.edu.qamdpi.com |
| Repurposing | Autoimmune diseases (e.g., Type 1 Diabetes), anti-infective agents drugdiscoverynews.comnih.govgriffith.edu.au | Conditions requiring vasodilation |
Q & A
Q. What experimental designs are optimal for comparing the antihypertensive efficacy of methyldopa-hydrochlorothiazide combinations versus monotherapies?
A randomized, double-blind, controlled trial design is recommended to minimize bias. For example, in a study of 45 hypertensive patients, methyldopa-hydrochlorothiazide combination therapy significantly reduced standing mean arterial pressure compared to either drug alone, with blood pressure measurements standardized across visits using averaged readings . Dose-titration protocols (e.g., weekly adjustments based on blood pressure control) ensure reproducibility, as demonstrated in trials where hydrochlorothiazide was added stepwise to methyldopa . Blinded crossover designs are also useful for assessing intra-patient variability in response .
Q. How can HPLC methods be optimized for simultaneous quantification of methyldopa and hydrochlorothiazide in pharmaceutical formulations?
A chemometric approach using factorial design allows simultaneous optimization of multiple parameters (e.g., mobile phase pH, temperature, methanol content). Derringer’s desirability function can balance resolution, peak symmetry, and retention factors. For example, a validated method using a C18 column with methanol-tetrahydrofuran-acetate buffer (47:10:43 v/v/v, pH 6.5) achieved baseline separation of both compounds . Validation should include specificity, linearity (e.g., 5–50 µg/mL for hydrochlorothiazide), and precision (RSD <2%) .
Advanced Research Questions
Q. How do data contradictions arise in studies assessing quality-of-life outcomes with methyldopa-hydrochlorothiazide combinations?
Contradictions often stem from heterogeneous outcome measures. For instance, a multicenter trial found methyldopa caused more withdrawals due to adverse effects (20% vs. 8% for captopril), but blood pressure control was similar across groups. However, captopril outperformed methyldopa in work performance and general well-being metrics, highlighting the need for standardized psychosocial assessment tools . Confounding factors (e.g., dosing schedules, patient demographics) should be stratified in meta-analyses to resolve discrepancies.
Q. What methodological challenges exist in evaluating the long-term physiological effects of methyldopa-hydrochlorothiazide on cardiac remodeling?
Echocardiographic studies require rigorous standardization to detect subtle changes. In a trial of 27 hypertensive patients, 11 months of methyldopa-hydrochlorothiazide therapy reduced left ventricular wall thickness (posterior wall: 11 → 10 cm; septum: 1.3 → 1.2 cm). However, small sample sizes and inter-operator variability in imaging necessitate larger cohorts and blinded image analysis . Additionally, controlling for comorbidities (e.g., diabetes) and adherence to therapy is critical, as residual confounding may obscure treatment effects.
Q. How can researchers address variability in diuretic responsiveness when combining hydrochlorothiazide with methyldopa in specific subpopulations?
Renin profiling and pharmacogenomic stratification are key. In black patients, hydrochlorothiazide alone reduced mean arterial pressure by 24.7 mmHg versus 16.0 mmHg for furosemide, with no predictive value from baseline renin status . However, hypokalemia risk (32.3% with high-dose hydrochlorothiazide ) necessitates frequent electrolyte monitoring. Adaptive trial designs, where non-responders to monotherapy are randomized to adjunctive methyldopa, can isolate subgroup-specific efficacy .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to assess robustness. For example, conflicting results on blood pressure reduction between studies may arise from differences in measurement protocols (e.g., seated vs. standing readings).
- Dose-Response Modeling : Apply nonlinear mixed-effects models to account for inter-patient variability in methyldopa metabolism and hydrochlorothiazide’s threshold-dependent efficacy .
- Ethical Reporting : Disclose conflicts of interest, particularly in studies funded by pharmaceutical manufacturers, to maintain credibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
